Adenosine monophosphate-13C10,15N5
Description
Significance of Isotopic Tracers in Unraveling Complex Biological Systems
Isotopic tracers serve as molecular spies, providing a window into the dynamic processes that govern life at the cellular level. technologynetworks.com By introducing a labeled molecule into a biological system, scientists can track its journey through various metabolic pathways, elucidating reaction mechanisms and quantifying the flux of metabolites. wikipedia.org This has been particularly instrumental in understanding the intricate interplay of metabolic networks, where the products of one reaction become the substrates for another. creative-proteomics.com The use of stable isotopes is especially advantageous in human studies, as they are non-radioactive and pose no safety concerns, making them ideal for investigating metabolism in both healthy and diseased states. diagnosticsworldnews.com The ability to precisely localize and quantify the labeled isotopes within biomolecules provides unparalleled insights into biosynthesis, degradation, and remodeling processes. diagnosticsworldnews.com
Overview of Adenosine (B11128) Monophosphate (AMP) in Cellular Metabolism and Signaling Pathways
Adenosine monophosphate (AMP) is a fundamental nucleotide that plays a central role in cellular bioenergetics and signaling. wikipedia.org It is a key component of the energy currency of the cell, being interconverted with adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) to fuel a vast array of biological processes. wikipedia.org Beyond its role in energy metabolism, AMP acts as a critical signaling molecule. medchemexpress.commedchemexpress.com One of its most well-known functions is the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. wikipedia.orgnih.gov When cellular energy levels are low, indicated by a rise in the AMP/ATP ratio, AMPK is activated. frontiersin.org This activation triggers a cascade of events that shifts the cell from anabolic (energy-consuming) pathways, such as protein and lipid synthesis, to catabolic (energy-producing) pathways to restore energetic balance. wikipedia.orgtaylorandfrancis.com
Rationale for Comprehensive 13C and 15N Labeling of Adenosine Monophosphate
The comprehensive labeling of adenosine monophosphate with both ¹³C and ¹⁵N isotopes, creating Adenosine monophosphate-¹³C₁₀,¹⁵N₅, provides researchers with a powerful tool for a variety of advanced biochemical investigations. medchemexpress.commedchemexpress.com This dual-labeling strategy enhances the mass shift of the molecule, facilitating its detection and quantification in complex biological samples by mass spectrometry. sigmaaldrich.com The presence of both heavy carbon and nitrogen isotopes allows for more detailed and unambiguous tracking of the entire AMP molecule, including both its purine (B94841) ring (containing nitrogen) and its ribose sugar and phosphate (B84403) group (containing carbon). nih.gov This is particularly valuable in metabolic flux analysis, where researchers aim to trace the flow of atoms from different precursors into the final metabolite. wikipedia.org Furthermore, in techniques like biomolecular NMR, the uniform labeling of both ¹³C and ¹⁵N is crucial for structural and dynamic studies of nucleic acids and proteins that interact with AMP. isotope.comprotein-nmr.org.uk
Historical Context and Evolution of Stable Isotope Applications in Life Sciences
The concept of isotopes was first introduced in the early 20th century, with the discovery of stable isotopes of biologically relevant elements like carbon, nitrogen, and hydrogen following shortly after. researchgate.net Early pioneers like Rudolf Schoenheimer utilized these heavy isotopes as tracers in the 1930s, providing the first direct evidence for the dynamic nature of metabolism. biosyn.com His work, and that of others, laid the foundation for modern biochemistry. The post-World War II era saw a surge in the use of radioactive isotopes, which were easier to detect with the technology of the time. nih.gov However, the development of more sensitive and sophisticated analytical instruments, particularly mass spectrometers and NMR spectrometers, has led to a resurgence in the use of stable isotopes. researchgate.netnih.gov This has been driven by the safety and versatility of stable isotopes, which have enabled a wide range of applications, from newborn screening for metabolic disorders to quantitative proteomics and metabolomics. nih.gov The continuous improvement of these technologies promises to further expand the frontiers of what can be achieved with stable isotope tracers in the life sciences. researchgate.net
Interactive Data Tables
Table 1: Properties of Adenosine monophosphate-¹³C₁₀,¹⁵N₅
| Property | Value |
| Chemical Formula | ¹³C₁₀H₁₄N₅O₇P |
| Molecular Weight | 362.18 g/mol |
| Isotopic Purity (¹³C) | ≥98% |
| Isotopic Purity (¹⁵N) | ≥98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Table 2: Applications of Stable Isotope Labeled AMP
| Research Area | Specific Application | Analytical Technique |
| Metabolic Flux Analysis | Tracing the flow of carbon and nitrogen through purine biosynthesis pathways. | Mass Spectrometry (MS) |
| Quantitative Proteomics | Quantifying changes in protein-AMP binding interactions. | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with MS |
| Biomolecular NMR | Determining the structure and dynamics of RNA and DNA containing adenosine. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Drug Discovery | Used as an internal standard for quantifying unlabeled AMP and related metabolites. | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N5O7P |
|---|---|
Molecular Weight |
362.12 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
UDMBCSSLTHHNCD-IADJQYSOSA-N |
Isomeric SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Adenosine Monophosphate 13c10,15n5
Strategies for Uniform Isotopic Labeling of Nucleotides
The production of uniformly labeled nucleotides like AMP-¹³C₁₀,¹⁵N₅ relies on sophisticated methodologies that ensure the complete substitution of target atoms with their heavy isotopes.
Enzymatic biosynthesis is a cornerstone for producing uniformly labeled nucleotides. nih.gov This method involves culturing microorganisms, such as the bacterium Methylophilus methylotrophus, in a medium where the sole carbon source is ¹³C-methanol and the nitrogen source is ¹⁵N-ammonium sulfate. nih.gov The microorganisms incorporate these heavy isotopes into their cellular machinery, including the nucleic acids. nih.gov The bacterial nucleic acids are then harvested and enzymatically degraded to release the constituent mononucleotides, including the desired Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅. nih.gov
Another approach utilizes enzymes like T7 RNA polymerase for in vitro transcription. nih.gov This process can incorporate commercially available ¹³C- and ¹⁵N-labeled nucleotides into RNA strands, which can then be purified. nih.gov
Chemical synthesis offers a high degree of control for incorporating isotopes at specific positions within a molecule. nih.govoup.com While enzymatic methods are ideal for uniform labeling, chemical pathways allow for the precise placement of ¹³C and ¹⁵N atoms. isotope.comthieme-connect.com This is particularly valuable for detailed NMR studies where specific atomic interactions are under investigation. researchgate.net The synthesis often involves multi-step processes to build the purine (B94841) or pyrimidine (B1678525) bases and the ribose sugar from isotopically labeled starting materials. thieme-connect.com However, for uniform labeling, this method can be complex and less cost-effective than biosynthesis.
A hybrid approach, combining chemical and enzymatic methods, has emerged as a versatile and efficient strategy. nih.govacs.org This method allows for the creation of complex labeling patterns that may be difficult to achieve through purely chemical or enzymatic routes. nih.govnih.gov For instance, a chemically synthesized, isotopically labeled nucleobase can be enzymatically coupled to a labeled or unlabeled ribose sugar. oup.com This chemo-enzymatic synthesis can produce high yields of specifically labeled nucleotides, often exceeding 80-90%. nih.govoup.com
Isotopic Purity Assessment and Characterization of Labeled Adenosine Monophosphate
Ensuring the isotopic purity of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is critical for its use in quantitative studies. High-resolution mass spectrometry (HRMS) is a primary technique for this assessment. researchgate.netalmacgroup.com By analyzing the mass-to-charge ratio of the molecule, HRMS can differentiate between the fully labeled compound and any partially labeled or unlabeled species. researchgate.net This allows for the precise calculation of isotopic enrichment, which is often expected to be greater than 98%. silantes.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterization. It not only confirms the isotopic labeling but also provides detailed structural information about the molecule in solution. researchgate.net
Interactive Table: Isotopic Purity and Analytical Methods
| Parameter | Method | Typical Specification | Reference |
| Isotopic Purity | Mass Spectrometry | >98% | silantes.com |
| Chemical Purity | HPLC, NMR | >95% | isotope.com |
| Structure Confirmation | NMR Spectroscopy | Conforms to structure | researchgate.net |
Scale-Up Considerations and Efficiency of Isotopic Incorporation
Scaling up the production of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ from laboratory to gram-scale quantities presents several challenges. nih.gov For enzymatic biosynthesis, optimizing microbial growth conditions and maximizing the yield of nucleic acids are key factors. nih.gov The efficiency of the subsequent enzymatic digestion and purification steps also plays a crucial role.
In chemo-enzymatic synthesis, the efficiency of each enzymatic step and the stability of the enzymes are important considerations for large-scale production. nih.gov Achieving high yields, often in the range of 80-90%, is a significant advantage of this approach for producing gram quantities of labeled nucleotides. nih.govoup.com
Production of Downstream Labeled Analogs (e.g., ATP, ADP, Nucleic Acids)
Once Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is synthesized and purified, it serves as a precursor for producing other vital labeled biomolecules.
The conversion of AMP to its di- and triphosphate forms, ADP and ATP, is typically achieved through enzymatic phosphorylation. aatbio.comstackexchange.com The enzyme adenylate kinase catalyzes the transfer of a phosphate (B84403) group from ATP to AMP, yielding two molecules of ADP. wikipedia.orgstackexchange.com Subsequently, ATP synthase or other kinases can phosphorylate ADP to produce ATP. aatbio.comstackexchange.com
These fully labeled ATP molecules are then used as building blocks for the enzymatic synthesis of isotopically labeled RNA and DNA. isotope.comsilantes.com DNA polymerases and RNA polymerases incorporate these labeled nucleoside triphosphates into nucleic acid strands during processes like PCR or in vitro transcription. silantes.comoup.comresearchgate.net This allows for the production of uniformly labeled nucleic acids for advanced structural and functional studies using techniques like NMR and mass spectrometry. isotope.comnih.gov
Interactive Table: Synthesis of Downstream Labeled Analogs
| Product | Starting Material | Key Enzymes | Application | Reference |
| ADP-¹³C₁₀,¹⁵N₅ | AMP-¹³C₁₀,¹⁵N₅, ATP | Adenylate Kinase | Precursor for ATP synthesis | wikipedia.orgstackexchange.com |
| ATP-¹³C₁₀,¹⁵N₅ | ADP-¹³C₁₀,¹⁵N₅ | ATP Synthase, Pyruvate Kinase | Building block for nucleic acid synthesis | aatbio.comisotope.com |
| Labeled RNA | ATP-¹³C₁₀,¹⁵N₅ | RNA Polymerase | Structural and functional studies | isotope.comnih.govsilantes.com |
| Labeled DNA | dATP-¹³C₁₀,¹⁵N₅ | DNA Polymerase | Structural and functional studies | silantes.comoup.comnih.gov |
Table of Compounds
Advanced Analytical Techniques Employing Adenosine Monophosphate 13c10,15n5 As a Probe
Advanced Analytical Techniques Employing Adenosine (B11128) Monophosphate-¹³C₁₀,¹⁵N₅ as a Probe
The isotopic labeling of biomolecules with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsigmaaldrich.com Adenosine monophosphate-¹³C₁₀,¹⁵N₅ (AMP-¹³C₁₀,¹⁵N₅), a uniformly labeled version of AMP, serves as a powerful probe in advanced analytical techniques, providing detailed insights into the structure, dynamics, and interactions of nucleic acids and proteins. cortecnet.comisotope.commedchemexpress.commedchemexpress.comeurisotop.comisotope.comeurisotop.com This isotopically enriched compound is particularly valuable in NMR-based studies due to the enhanced sensitivity and the ability to utilize heteronuclear correlations. sigmaaldrich.com
¹³C- and ¹⁵N-Detected Heteronuclear NMR for Structural Elucidation of Biomolecules
Heteronuclear NMR experiments that directly detect ¹³C or ¹⁵N nuclei are instrumental in overcoming the challenges of spectral overlap and line broadening often encountered in proton (¹H) NMR of large biomolecules. nih.govunifi.it The use of AMP-¹³C₁₀,¹⁵N₅ allows for the incorporation of these NMR-active isotopes into RNA and DNA, facilitating the structural analysis of these complex macromolecules. isotope.comnih.gov
¹³C-Detected NMR:
Modern ¹³C-detected NMR experiments offer a robust method for the complete assignment of protein and nucleic acid resonances. nih.gov These techniques are particularly advantageous for studying:
Large Proteins and Protein-Nucleic Acid Complexes: High levels of deuteration, often necessary for studying large proteins, reduce the utility of proton-detected NMR. ¹³C-detected experiments provide a viable alternative. nih.gov
Intrinsically Disordered Proteins (IDPs): IDPs, which lack a stable tertiary structure, often exhibit poor chemical shift dispersion in ¹H NMR spectra. ¹³C detection, with its larger chemical shift range, helps to resolve this issue. unifi.it
Paramagnetic Proteins: The presence of paramagnetic centers can lead to significant line broadening, which can be mitigated by detecting the less sensitive but also less affected ¹³C nucleus. nih.gov
Multidimensional ¹³C-detected experiments utilize coherence transfer pathways through one-bond and two-bond scalar couplings between backbone heteronuclear spins, enabling the sequential assignment of resonances and the determination of secondary structural elements. nih.gov
¹⁵N-Detected NMR:
Similarly, ¹⁵N-detected NMR spectroscopy, particularly when combined with techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), provides significant advantages for studying large and dynamic biomolecules. nih.govrsc.org Key applications include:
Intrinsically Disordered Proteins (IDPs): For IDPs, ¹⁵N detection offers improved resolution and sensitivity, especially at high magnetic fields. nih.govrsc.org The slower transverse relaxation of ¹⁵N nuclei results in narrower linewidths, which is beneficial for these flexible molecules. unifi.it
Large Molecular Weight Systems: ¹⁵N-detected TROSY experiments are particularly effective for large proteins and complexes, overcoming some of the limitations of proton-detected methods. rsc.org
By incorporating ¹⁵N-labeled AMP, researchers can probe the dynamics of nucleic acids and their interactions with proteins. nih.gov Relaxation measurements (T₁, T₂) and heteronuclear Nuclear Overhauser Effect (NOE) data for the ¹⁵N nuclei provide insights into motions occurring over a wide range of timescales. nih.gov
Research Findings:
The following table summarizes key research findings where ¹³C and ¹⁵N-detected NMR have been utilized for the structural elucidation of biomolecules, often relying on isotopic labeling strategies similar to the use of AMP-¹³C₁₀,¹⁵N₅.
| Biomolecule Studied | NMR Technique | Key Findings |
| Staphylococcal Nuclease | ¹⁵N-detected heteronuclear NMR | Characterization of backbone dynamics, revealing that loop regions exhibit more flexibility on the millisecond timescale compared to the rest of the protein. nih.gov |
| Intrinsically Disordered Proteins (e.g., α-synuclein) | ¹⁵N-detected TROSY | Significant increases in sensitivity and resolution, enabling detailed structural and dynamic studies of these challenging proteins. nih.gov |
| Large Proteins and Complexes | ¹³C-detected multinuclear experiments | Complete assignment of protein resonances and characterization of structure and dynamics, even in paramagnetic or highly deuterated systems. nih.gov |
| Microbially Produced Natural Products | ¹³C-¹³C COSY | Rapid assembly of carbon backbones in isotopically enriched small molecules, facilitating efficient structure determination. researchgate.net |
Solid-State NMR for Complex Biological Assemblies
Solid-state NMR (ssNMR) has emerged as a powerful technique for studying the structure and dynamics of large and non-crystalline biological assemblies that are not amenable to traditional solution NMR or X-ray crystallography. nih.govportlandpress.com The use of isotopically labeled molecules like AMP-¹³C₁₀,¹⁵N₅ is crucial for ssNMR studies, as it allows for the selective observation of specific components within a complex mixture. sigmaaldrich.comnih.gov
ssNMR is particularly well-suited for investigating:
Macromolecular Complexes: This includes multi-protein complexes and protein-nucleic acid assemblies. nih.gov
Membrane Proteins: ssNMR can study membrane proteins in their native-like lipid bilayer environments. nih.govpnas.org
Amyloid Fibrils: The technique provides atomic-level detail about the structure of amyloid fibrils associated with diseases like Alzheimer's. nih.gov
Cellular Components: Recent advancements have enabled the study of biomolecules directly within cells or cellular compartments. pnas.org
Magic Angle Spinning (MAS) is a key technique in ssNMR that involves rapidly spinning the sample at a specific angle to the magnetic field. This averages out anisotropic interactions that would otherwise lead to broad, uninformative spectra, resulting in high-resolution data similar to that obtained in solution NMR. portlandpress.com
The incorporation of ¹³C and ¹⁵N isotopes from labeled precursors like AMP-¹³C₁₀,¹⁵N₅ is essential for multidimensional correlation experiments in ssNMR. sigmaaldrich.com These experiments allow for the determination of through-bond and through-space connectivities, which are used to calculate structural restraints such as dihedral angles and intermolecular distances. sigmaaldrich.com
Research Findings:
The table below highlights significant applications of solid-state NMR in the study of complex biological systems, where isotopic labeling is a critical component.
| Biological System | Solid-State NMR Technique | Key Insights |
| HIV Virus Capsid Assembly | Magic Angle Spinning (MAS) ssNMR | Determination of the structures of key protein components within the viral capsid. nih.gov |
| Amyloid Fibrils (Aβ₁₋₄₀ and Aβ₁₋₄₂) | MAS ssNMR | Structural models of fibrils implicated in Alzheimer's disease, revealing different polymorphs. nih.gov |
| Integral Membrane Proteins in Bacteria | Cellular ssNMR | Structural information of a recombinant integral membrane protein and endogenous molecular components within a bacterial environment. pnas.org |
| Nucleic Acid Components | Deuterium and Phosphorus ssNMR | Information on local structure, dynamics, hydrogen-bonding, and metal ion interactions that are difficult to obtain by other methods. researchgate.net |
Isotope-Edited and Isotope-Filtered NMR Experiments
Isotope-edited and isotope-filtered NMR experiments are sophisticated techniques that leverage isotopic labeling to simplify complex NMR spectra and to study specific interactions within biomolecular complexes. jandr.orgresearchgate.net These methods are particularly powerful when one component of a system is isotopically labeled (e.g., an RNA molecule synthesized with AMP-¹³C₁₀,¹⁵N₅) and the other components are unlabeled.
Isotope Filtering:
Isotope filtering is a technique used to selectively observe signals from protons attached to unlabeled atoms, while suppressing signals from protons attached to ¹³C or ¹⁵N. copernicus.org This is achieved by using pulse sequences that manipulate the spin state of the heteronuclei. The core principle relies on the one-bond J-coupling between a proton and its attached heteronucleus (¹³C or ¹⁵N). jandr.org
Applications of isotope filtering include:
Studying Protein-Nucleic Acid Complexes: By labeling the nucleic acid and leaving the protein unlabeled (or vice versa), isotope filtering allows for the specific observation of intermolecular contacts at the binding interface.
Assigning Resonances in Large Molecules: In a duplex DNA where one strand is isotopically labeled, isotope-filtered NOESY experiments can be used to obtain strand-resolved spectra, greatly simplifying the assignment process. jandr.org
Isotope Editing:
In contrast to filtering, isotope editing selects for signals from protons that are attached to a specific isotope, such as ¹³C or ¹⁵N. This allows researchers to focus on the labeled molecule within a complex. When the labeled species is a small molecule, isotope-edited 2D spectra can be acquired. researchgate.net
The combination of isotope-edited and isotope-filtered experiments provides a comprehensive toolkit for dissecting the structure and interactions of complex biomolecular systems. For example, in a protein-RNA complex where the RNA is uniformly labeled with ¹³C and ¹⁵N, an isotope-filtered NOESY experiment would show NOEs between protons on the unlabeled protein and protons on the labeled RNA, as well as intramolecular NOEs within the protein. Conversely, a ¹³C-edited NOESY would reveal NOEs involving protons attached to ¹³C atoms within the RNA molecule.
Research Findings:
The following table presents examples of how isotope-edited and -filtered NMR experiments have been applied to study biomolecular systems.
| Experiment Type | System Studied | Information Gained |
| Isotope-filtered NOESY | Duplex DNA with one labeled strand | Strand-resolved spectra of non-exchangeable protons, facilitating resonance assignment. jandr.org |
| Isotope-filtered NOESY | Heteroduplex DNA | Assignment of the orientation of imino protons based on cross-peak patterns. jandr.org |
| Isotope-filter with PFG-STE | Isotope-labeled DNA binding to a protein | Measurement of the translational self-diffusion of the labeled DNA before and after protein binding. jandr.org |
Applications in Metabolic Research and Fluxomics
Elucidation of Purine (B94841) Biosynthesis and Salvage Pathways
The synthesis of purine nucleotides, essential for a vast array of cellular functions including energy transfer, signaling, and as precursors for nucleic acids, occurs through two primary pathways: de novo synthesis and the salvage pathway. nih.gov The de novo pathway constructs the purine ring from simpler molecules, culminating in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to AMP and guanosine (B1672433) monophosphate (GMP). nih.govyoutube.com The salvage pathway recycles pre-existing purines from the breakdown of nucleic acids or from extracellular sources. nih.govyoutube.com
The use of Adenosine (B11128) monophosphate-13C10,15N5, along with other isotopically labeled precursors, has been crucial in dissecting the relative contributions and interplay of these two pathways. By introducing the labeled AMP into a biological system, researchers can trace the incorporation of its ¹³C and ¹⁵N atoms into the broader nucleotide pool. This allows for the quantification of flux through both the salvage and de novo synthesis routes. For instance, a decrease in the isotopic enrichment of the AMP pool over time can indicate the rate of its consumption and the influx of newly synthesized, unlabeled AMP from the de novo pathway.
Studies have shown that both de novo and salvage pathways are vital for processes like myogenesis, the formation of muscular tissue. nih.govresearchgate.net Functional characterization of genes involved in these pathways has revealed their significant expression in embryonic nervous and muscular tissues. nih.gov By using labeled compounds, researchers can gain a more precise understanding of how these pathways are regulated and how their dysregulation can lead to developmental defects. nih.govresearchgate.net
Quantitative Metabolic Flux Analysis (MFA) using ¹³C and ¹⁵N Tracers
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govwikipedia.org The use of stable isotope tracers like Adenosine monophosphate-13C10,15N5 is central to MFA, providing the data needed to resolve the flow of atoms through the metabolic network. medchemexpress.com By measuring the isotopic labeling patterns of various intracellular metabolites, researchers can infer the fluxes that produced those patterns. nih.govresearchgate.net This approach offers a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. immune-system-research.com
The dual labeling of this compound with both ¹³C and ¹⁵N is particularly advantageous. It allows for the simultaneous tracking of both carbon and nitrogen atoms, providing a more comprehensive picture of metabolic pathways where both elements are involved, such as amino acid and nucleotide biosynthesis. nih.govbiorxiv.org
Steady-State Isotopic Tracing for Flux Determination
In steady-state MFA, cells are cultured with an isotopic tracer until they reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant over time. nih.gov This condition implies that the rate of incorporation of the isotope is balanced by its rate of loss through metabolic reactions. nih.gov To achieve this, it is crucial to maintain a metabolic steady state, where all metabolic fluxes are constant. nih.gov
The choice of isotopic tracer is critical and significantly influences the precision of the estimated fluxes. nih.gov While commonly used tracers like [U-¹³C]glucose are effective for many pathways, specifically labeled tracers can provide more focused information. nih.govfrontiersin.org For example, studies have shown that [1,2-¹³C₂]glucose offers superior precision for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, [U-¹³C₅]glutamine is the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle. nih.gov The labeling patterns of metabolites at isotopic steady state are determined by the fluxes, and this relationship forms the basis for flux calculation. nih.gov However, it's important to note that under isotopic steady state, the fluxes are independent of the metabolite pool sizes. nih.gov
Non-Steady-State Isotopic Tracing for Dynamic Metabolic Perturbations
While steady-state MFA provides a snapshot of metabolic fluxes under a specific condition, many biological processes involve dynamic changes in metabolism. Non-steady-state or dynamic MFA (DMFA) is employed to study these transient metabolic states. nih.gov In this approach, time-series labeling measurements are taken as the system approaches isotopic steady state after the introduction of a tracer. umd.edu This technique allows for the determination of how fluxes change over time in response to genetic or environmental perturbations. nih.gov
Dynamic MFA is computationally more complex than its steady-state counterpart, often requiring the solution of large systems of ordinary differential equations to model the time-dependent labeling of metabolites. umd.edu However, it provides invaluable information about the dynamic regulation of metabolic networks, which cannot be captured by steady-state analysis. For example, it can reveal how quickly a metabolic pathway responds to a stimulus or the time it takes for a cell to adapt to a new nutrient source.
Computational Modeling and Algorithms for Flux Estimation
The estimation of metabolic fluxes from isotopic labeling data is a complex computational problem. It involves fitting a mathematical model of the metabolic network to the experimental data. researchgate.netumd.edu This process typically involves iterative optimization algorithms that minimize the difference between the measured and predicted labeling patterns. researchgate.net
Several software packages and computational frameworks have been developed to facilitate this process. These tools often employ algorithms like elementary metabolite units (EMU) or cumomer methods to efficiently calculate the expected labeling patterns for a given set of fluxes. researchgate.net More recently, machine learning-based approaches have emerged as a promising alternative to traditional optimization methods. nih.gov These methods can significantly reduce computation time and improve the stability of the solutions. nih.gov
The development of robust computational tools is essential for handling the complexity of large-scale metabolic models and the increasing volume of data generated by modern analytical techniques like mass spectrometry. umd.edu These tools are critical for extracting meaningful biological insights from isotopic tracer experiments.
Investigation of Nucleotide Turnover and Interconversion Rates
The cellular pool of nucleotides is in a constant state of flux, with continuous synthesis, degradation, and interconversion. nih.gov Isotopic tracers like this compound are invaluable for quantifying the rates of these processes, collectively known as nucleotide turnover. medchemexpress.com By introducing the labeled AMP and monitoring the isotopic enrichment of it and other nucleotides over time, researchers can determine the rates at which these molecules are synthesized, broken down, and converted into one another. nih.govmdpi.com
For example, the rate of decline in the isotopic enrichment of the labeled AMP pool provides a measure of its turnover rate. nih.gov Simultaneously, the appearance of the ¹³C and ¹⁵N labels in other nucleotides, such as ADP, ATP, and even guanine (B1146940) nucleotides, reveals the rates of interconversion pathways. youtube.com This information is crucial for understanding how cells maintain the appropriate balance of nucleotides required for various cellular functions.
Applications in Enzymology and Biochemical Mechanisms
Determination of Kinetic Isotope Effects (KIEs) for Enzyme Reaction Mechanism Studies
The use of isotopically labeled substrates like Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅ is fundamental in determining Kinetic Isotope Effects (KIEs), which provide invaluable insights into the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov A KIE occurs when replacing an atom in a reactant with its heavier isotope leads to a change in the reaction rate. nih.gov This effect is most pronounced when the bond involving the labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov
By comparing the reaction rates of an enzyme with natural AMP versus ¹³C₁₀,¹⁵N₅-AMP, researchers can probe the transition state of the reaction. For instance, studies on AMP nucleosidases, which catalyze the hydrolysis of the N-glycosidic bond of AMP, have utilized specifically labeled AMP substrates to measure KIEs. nih.gov While a fully labeled substrate provides an average effect over all labeled positions, specific KIEs can be measured for particular bond-breaking events, such as the cleavage of the C-N glycosidic bond.
For example, in the hydrolysis of nicotinamide (B372718) mononucleotide (NMN), a poor substrate for AMP nucleosidase, the kinetic alpha-deuterium isotope effect (kH/kD) on Vmax/Km is significant (1.155 ± 0.012) when the enzyme is saturated with its allosteric activator, MgATP²⁻. nih.gov This suggests that the cleavage of the covalent C-N bond is the rate-determining step. nih.gov However, for a good substrate like AMP, the KIE approaches unity, indicating that bond-breaking is no longer the slowest step in the process. nih.gov The use of ¹³C₁₀,¹⁵N₅-AMP in similar experiments allows for the detection of subtle changes in bonding at the transition state, helping to construct a detailed picture of the catalytic mechanism.
| Condition | Kinetic Isotope Effect (kH/kD) | Inferred Rate-Determining Step |
|---|---|---|
| Saturating MgATP²⁺ | 1.155 ± 0.012 | C-N bond cleavage |
| < 50% Saturation with MgATP²⁺ | ~ 1.0 | An isotope-independent step (e.g., product release or conformational change) |
Probing Enzyme-Substrate Interactions and Binding Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy, in combination with isotopic labeling, is a premier technique for studying enzyme-substrate interactions at atomic resolution. acs.orgnih.gov Using ¹³C₁₀,¹⁵N₅-AMP allows for the unambiguous identification of signals from the bound nucleotide, even in the complex spectrum of a large enzyme-substrate complex. nih.govnih.gov
NMR studies on adenylate kinase have successfully mapped the binding site and conformation of AMP. nih.gov By measuring distances from a paramagnetic probe (Cr³⁺) complexed with an ATP analog to the protons and phosphorus atom of bound AMP, a detailed structural model was constructed. nih.gov These experiments revealed that enzyme-bound AMP adopts a specific conformation, characterized by a high anti-glycosyl torsional angle and a particular ribose pucker. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments identified several hydrophobic amino acid residues in close proximity to the bound AMP, defining the architecture of the binding pocket. nih.gov The use of fully labeled ¹³C₁₀,¹⁵N₅-AMP in such experiments would further enhance signal sensitivity and allow for more complex, multi-dimensional NMR experiments to probe the dynamics of the interaction. researchgate.net
| Parameter Type | Measurement | Value |
|---|---|---|
| Intersubstrate Distance | Cr³⁺ to AMP Phosphorus | 5.9 ± 0.3 Å |
| Reaction Coordinate Distance (inferred) | ~ 3.0 Å | |
| Bound AMP Conformation | Glycosyl Torsional Angle (χ) | 110 ± 10° (high anti) |
| Ribose Pucker (δ) | 105 ± 10° (3'-endo, 2'-exo) | |
| C4'-C5' Bond Angle (γ) | 180 ± 10° (gauche-trans) | |
| C5'-O5' Bond Angle (β) | 170 ± 20° (gauche-trans) |
Analysis of Nucleotide-Dependent Enzyme Activities
Adenosine monophosphate is a central metabolite that is either a substrate, product, or regulator for a vast number of enzymes. nih.gov The ability to accurately measure the activity of these enzymes is crucial for both basic research and drug discovery. Isotope-labeled ¹³C₁₀,¹⁵N₅-AMP can be used as a tracer in assays to monitor the activity of various nucleotide-dependent enzymes with high specificity and sensitivity, particularly when coupled with mass spectrometry-based detection.
Enzyme-coupled assays have been developed to quantify AMP produced from diverse enzymatic reactions. nih.gov These systems can measure the activity of enzymes that use ATP as a substrate (like aminoacyl tRNA synthetases) or enzymes that generate AMP from other substrates, such as phosphodiesterases acting on cyclic AMP. nih.gov For example, the activity of AMP deaminase, a critical enzyme in adenine (B156593) nucleotide degradation, has been studied in the context of red blood cell aging, where its decreased activity leads to an accumulation of ATP. nih.gov
In the field of metabolomics, ¹³C₁₀,¹⁵N₅-AMP is an ideal internal standard for metabolic flux analysis. medchemexpress.com By introducing the labeled compound into a biological system, researchers can trace the flow of carbon and nitrogen atoms through interconnected metabolic pathways, simultaneously quantifying the fluxes of both carbon and nitrogen metabolism. nih.gov This provides a quantitative map of cellular metabolism, highlighting the roles of key enzymes and pathways. nih.gov
| Enzyme | Reaction Catalyzed | Role of AMP | Reference |
|---|---|---|---|
| Aminoacyl tRNA Synthetase | Amino Acid + ATP → Aminoacyl-AMP + PPi | Intermediate | nih.gov |
| DNA Ligase (E. coli) | Joins DNA strands using NAD⁺ | Product (from NAD⁺ cleavage) | nih.gov |
| AMP Deaminase | AMP + H₂O → IMP + NH₃ | Substrate | nih.gov |
| Adenylate Kinase | AMP + ATP ↔ 2 ADP | Substrate | nih.gov |
| AMP-activated protein kinase (AMPK) | Phosphorylates target proteins | Allosteric Activator | nih.gov |
Investigating Allosteric Regulation and Conformational Changes Induced by Nucleotide Binding
Allosteric regulation, where the binding of a molecule at one site affects the protein's activity at a distant site, is a key mechanism for controlling enzyme function. nih.gov AMP is a well-known allosteric regulator, most notably for AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.gov The binding of AMP to regulatory sites on AMPK causes significant conformational changes that activate the enzyme.
Isotopically labeled ¹³C₁₀,¹⁵N₅-AMP is an exceptional tool for dissecting the mechanisms of allosteric regulation. NMR spectroscopy can be used to monitor the structural changes in an enzyme upon binding of the labeled nucleotide. By observing changes in the chemical shifts of specific atoms in both the protein and the nucleotide, researchers can map the allosteric communication network within the enzyme.
Studies on other allosteric enzymes have shown that ligand binding can induce significant conformational changes, such as the compaction of protein domains or the reorganization of secondary structures. nih.gov For instance, the binding of ATP to the catalytic subunit of cAMP-dependent protein kinase allosterically enhances the binding of peptide inhibitors. nih.gov This effect is not due to new interactions but rather a change in the strength of existing ones, likely mediated by an alteration of the enzyme's intrinsic dynamics upon ATP binding. nih.gov Using ¹³C₁₀,¹⁵N₅-AMP as an allosteric effector in similar studies would allow for a detailed investigation of how nucleotide binding at a regulatory site is translated into functional changes at the active site.
Applications in Nucleic Acid Structural and Functional Biology
Synthesis of Isotopically Labeled RNA and DNA for NMR Structural Studies
The primary application of Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅ lies in its role as a building block for producing isotopically labeled RNA and DNA for Nuclear Magnetic Resonance (NMR) structural studies. isotope.comnih.govresearchgate.net NMR spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of biomolecules in solution, providing a more dynamic picture compared to static methods like X-ray crystallography. nih.govresearchgate.net However, the inherent complexity and potential for spectral overlap in NMR data of large biomolecules like nucleic acids necessitate the use of isotopic labeling. nih.govresearchgate.net
The incorporation of ¹³C and ¹⁵N isotopes into the nucleic acid structure is a crucial prerequisite for many advanced NMR experiments. nih.gov These heavy isotopes provide additional magnetic nuclei that can be specifically detected, helping to resolve ambiguities and simplify complex spectra. nih.gov Uniform labeling, where all carbon and nitrogen atoms are replaced with their heavy isotopes, is a common strategy. nih.gov
There are two main approaches for synthesizing these labeled nucleic acids:
Enzymatic Synthesis: This method utilizes enzymes, such as T7 RNA polymerase, to incorporate isotopically labeled nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs) into growing RNA or DNA strands in vitro. nih.gov Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is a precursor that can be enzymatically converted into the corresponding triphosphate (ATP-¹³C₁₀,¹⁵N₅) for this purpose. isotope.comnih.gov This in vitro transcription method is particularly useful for producing longer RNA molecules. nih.gov
Chemical Synthesis: Solid-phase synthesis allows for the precise, site-specific incorporation of labeled phosphoramidites, which are the building blocks for chemical DNA and RNA synthesis. nih.govoup.com While commercially available, uniformly labeled phosphoramidites can be expensive. oup.com
The ability to generate milligram quantities of these labeled nucleic acids has been a significant advancement, enabling a wide range of multidimensional heteronuclear NMR experiments that greatly simplify resonance assignment and structure determination. nih.gov
| Method | Description | Key Enzyme/Reagent | Primary Use |
|---|---|---|---|
| Enzymatic Synthesis (In Vitro Transcription) | Incorporation of labeled nucleoside triphosphates into an RNA strand using a DNA template. | T7 RNA Polymerase | Uniform labeling of longer RNA molecules. |
| Chemical Synthesis (Solid-Phase) | Step-wise addition of phosphoramidite (B1245037) building blocks to a solid support. | Labeled Phosphoramidites | Site-specific labeling of DNA and shorter RNA molecules. |
Probing Nucleic Acid-Protein Interactions
Understanding how nucleic acids interact with proteins is fundamental to comprehending a vast array of cellular processes, from gene regulation to viral replication. Isotope-edited NMR experiments, made possible by compounds like Adenosine monophosphate-¹³C₁₀,¹⁵N₅, are a powerful tool for dissecting these interactions at the atomic level. nih.gov
In a typical experiment, a ¹³C,¹⁵N-labeled nucleic acid is studied in complex with an unlabeled protein. nih.gov The NMR signals from the labeled nucleic acid can be selectively observed, while the signals from the much larger, unlabeled protein are filtered out. This allows researchers to pinpoint the specific nucleotides involved in the interaction by observing changes in their chemical shifts upon protein binding.
Conversely, by labeling the protein with ¹⁵N and keeping the nucleic acid unlabeled, the protein's perspective of the interaction can be gained. nih.gov Studying the complex with both components labeled provides the most comprehensive picture of the binding interface. nih.gov These experiments have shown, for example, that a DNA molecule can adopt a well-defined and stable structure upon binding to a protein partner. nih.gov
Studying Nucleic Acid Folding and Dynamics via Isotopic Labeling
Nucleic acids are not static molecules; their functions are intrinsically linked to their dynamic nature and their ability to fold into complex three-dimensional structures. nih.govnih.gov Isotopic labeling with ¹³C and ¹⁵N is crucial for employing NMR-based methods to study these dynamic processes, which occur over a wide range of timescales. nih.gov
By incorporating Adenosine monophosphate-¹³C₁₀,¹⁵N₅ and other labeled nucleotides, researchers can track the movements of individual atoms within the nucleic acid structure. NMR relaxation experiments, for instance, can provide information on the flexibility of the sugar-phosphate backbone and the motions of the bases. nih.gov
These studies are essential for understanding:
Conformational Changes: How nucleic acids transition between different structural states, which is often a key aspect of their function.
Folding Pathways: The sequence of events that leads a nucleic acid from an unfolded state to its final, functional three-dimensional structure.
Low-Populated States: The detection of transient, low-energy conformations that can be critical for biological activity but are difficult to observe with other techniques.
Emerging Research Frontiers and Future Directions
Integration with Multi-Omics Data for Systems-Level Understanding
The integration of stable isotope tracing with other high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, provides a powerful framework for a systems-level understanding of cellular metabolism. Adenosine (B11128) monophosphate-13C10,15N5 is a key tool in this integrated approach, allowing for the precise tracking of carbon and nitrogen atoms through the purine (B94841) nucleotide pool. This data can be layered with genome-scale models and other omics datasets to build comprehensive models of metabolic regulation.
By using tracers like Adenosine monophosphate-13C10,15N5, researchers can perform 13C-based metabolic flux analysis (MFA) to quantify the rates of metabolic reactions. nih.gov When combined with transcriptomic and proteomic data, this allows for the correlation of metabolic flux with gene expression and protein abundance, revealing how metabolic pathways are regulated at multiple levels. For instance, a study integrating metabolomics and transcriptomics was able to identify enriched metabolites, including adenosine, that are involved in key pathways like nucleotide synthesis. medchemexpress.com This approach helps to distinguish between transcriptional and metabolic levels of regulation within the cell. medchemexpress.com
A multi-omics approach powered by stable isotope tracing can elucidate the complex metabolic reprogramming that occurs in various diseases, providing a more holistic view of the system's response to perturbations.
| Omics Data Type | Information Provided | Integration with 13C10,15N5-AMP Tracing |
| Transcriptomics | Gene expression levels (mRNA) | Correlates changes in metabolic flux through purine pathways with the expression of relevant metabolic enzyme genes. |
| Proteomics | Protein abundance and post-translational modifications | Links the abundance and activity of enzymes in the nucleotide synthesis and energy metabolism pathways to the observed metabolic fluxes. |
| Metabolomics | Steady-state levels of metabolites | Provides a snapshot of the metabolome, which is complemented by the dynamic flux data from isotopic tracing to reveal pathway activity. |
| Fluxomics | Rates of metabolic reactions | Directly utilizes data from 13C10,15N5-AMP to quantify the flow of metabolites through the AMP pool and related pathways. embopress.org |
Development of Novel Isotopic Labeling Strategies for Targeted Metabolites
The development of novel isotopic labeling strategies is crucial for targeting specific metabolic pathways and gaining deeper insights into their regulation. This compound represents a highly specific probe for investigating purine metabolism and cellular energy status. The dual labeling with both 13C and 15N allows for the simultaneous tracing of carbon and nitrogen backbones of the molecule, a technique known as 13C15N-metabolic flux analysis. embopress.org
This strategy is particularly powerful for several reasons:
Simultaneous Carbon and Nitrogen Tracking: It enables the deconvolution of complex biosynthetic pathways where both carbon and nitrogen sources contribute to the final metabolite pool. For example, in nucleotide biosynthesis, this method can distinguish the sources of atoms for the purine ring. embopress.org
Increased Accuracy in Flux Analysis: By providing more constraints on the metabolic model, the inclusion of 15N labeling data improves the resolution and accuracy of flux estimations for both carbon and nitrogen pathways. embopress.org
Targeted Pathway Analysis: Using a labeled downstream metabolite like AMP allows researchers to specifically probe the dynamics of the nucleotide pool and its contribution to various cellular processes, including RNA synthesis and signaling.
Future strategies may involve the development of a wider array of such multi-labeled metabolites to probe different nodes of metabolism with high specificity.
Advancements in In Vivo Isotope Tracing Methodologies
Moving from in vitro cell cultures to in vivo models is a critical step in understanding metabolism in a physiologically relevant context. nih.gov Stable isotope tracing with molecules like this compound is being adapted for in vivo studies in animal models and even human subjects to investigate metabolism at the whole-organism level. springernature.com
Several methods for in vivo tracer delivery have been developed, each with its own advantages and challenges:
| Delivery Method | Description | Advantages | Challenges |
| Intravenous (IV) Infusion | The tracer is continuously infused into the bloodstream at a controlled rate. nih.gov | Achieves a steady-state enrichment of the tracer in the plasma, simplifying data analysis. | Can be invasive and may require anesthesia, which can alter metabolism. |
| Bolus Injection | A single or multiple discrete doses of the tracer are injected (intravenously or intraperitoneally). nih.govbiorxiv.org | Technically simpler and less invasive than continuous infusion. | Results in fluctuating tracer levels in the blood, which can complicate the interpretation of labeling patterns. biorxiv.org |
| Oral Administration | The tracer is incorporated into the diet or drinking water. nih.govbiorxiv.org | Represents a more physiological route of nutrient entry and is suitable for long-term labeling studies. nih.gov | Inconsistencies in feeding behavior can lead to variability in tracer uptake. nih.gov |
The use of a tracer like this compound in these in vivo settings allows researchers to study inter-organ metabolic cross-talk and how different tissues contribute to systemic purine homeostasis. nih.gov This is particularly relevant for studying metabolic diseases where communication between organs is dysregulated.
Role of this compound in Tracing Regulatory Networks (e.g., AMPK Pathways)
The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated by an increase in the cellular AMP/ATP ratio. youtube.com As a key cellular energy sensor, AMPK activation triggers a cascade of events aimed at restoring energy balance, such as promoting catabolic pathways and inhibiting anabolic processes. nih.gov
This compound is an invaluable tool for studying the dynamics of the AMPK signaling pathway. By tracing the fate of labeled AMP, researchers can:
Quantify Fluxes into the AMP Pool: Determine the relative contributions of different pathways (e.g., ATP hydrolysis, adenylate kinase activity) to the AMP pool under various conditions.
Monitor the Energetic State: The rate of labeling and turnover of the AMP pool provides a dynamic readout of the cell's energy status.
Link Metabolism to Signaling: By perturbing the system (e.g., with a drug or genetic modification) and tracing with 13C10,15N5-AMP, scientists can directly link changes in metabolic flux to the activation state of AMPK and its downstream targets. nih.gov For example, this could involve measuring the phosphorylation of AMPK targets involved in processes like autophagy or cell cycle control. youtube.comnih.gov
This approach allows for a more dynamic and quantitative understanding of how cells sense and respond to energetic stress, moving beyond static measurements of metabolite levels.
High-Throughput Screening of Metabolic Perturbations Using Isotopic Probes
High-throughput screening (HTS) platforms are essential for modern drug discovery and toxicology. The integration of stable isotope tracing into HTS workflows represents a significant advancement, allowing for the screening of large compound libraries for their effects on specific metabolic pathways. nih.gov
While still an emerging area, isotopic probes like this compound could be employed in HTS to identify molecules that perturb nucleotide metabolism or cellular energy sensing. The workflow would typically involve:
Cell Plating: Culturing cells in multi-well plates.
Compound Treatment: Exposing the cells to a library of chemical compounds.
Isotopic Labeling: Introducing this compound as a tracer.
Metabolite Extraction and Analysis: Rapidly extracting metabolites and analyzing the labeling patterns using mass spectrometry.
This approach would enable the identification of compounds that, for example, inhibit enzymes in the purine salvage pathway or alter the flux towards ATP synthesis. Such screens can provide valuable information on the mechanism of action of new drugs or the potential metabolic toxicity of environmental chemicals. nih.gov The development of faster analytical methods and automated data analysis pipelines will be key to realizing the full potential of this technology. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
